molecular formula C13H22N2O B262726 2-{[4-(Diethylamino)benzyl]amino}ethanol

2-{[4-(Diethylamino)benzyl]amino}ethanol

Cat. No. B262726
M. Wt: 222.33 g/mol
InChI Key: OXGMRGRBCGDCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(Diethylamino)benzyl]amino}ethanol, commonly known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its various applications in the fields of biology, chemistry, and medicine. DEAB is a tertiary amine that belongs to the family of ethanolamines and is used as a reagent in the synthesis of several compounds.

Mechanism of Action

DEAB acts as an inhibitor of ALDH enzymes by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding carboxylic acids. This inhibition leads to the accumulation of toxic aldehydes, which can cause cell death and inhibit cell proliferation.
Biochemical and Physiological Effects:
DEAB has been shown to have several biochemical and physiological effects, including the inhibition of ALDH enzymes, the induction of oxidative stress, and the modulation of cell signaling pathways. DEAB has also been shown to affect the expression of several genes involved in stem cell differentiation and cancer progression.

Advantages and Limitations for Lab Experiments

DEAB has several advantages as a reagent in lab experiments, including its high purity, stability, and ease of synthesis. However, DEAB also has some limitations, including its toxicity, which can limit its use in certain experiments.

Future Directions

DEAB has several potential future directions in scientific research, including its use as a therapeutic agent in the treatment of cancer, cardiovascular diseases, and neurological disorders. DEAB can also be used as a tool to study the role of ALDH enzymes in stem cell differentiation and cancer progression. Further research is needed to fully understand the potential applications of DEAB in different fields.

Synthesis Methods

DEAB can be synthesized by the reaction of 4-(Diethylamino)benzaldehyde with ethanolamine in the presence of a suitable catalyst. The reaction yields DEAB as a white crystalline solid with a melting point of 52-54°C.

Scientific Research Applications

DEAB has been extensively used in scientific research due to its various applications in different fields. In the field of biology, DEAB has been used as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which play a crucial role in the metabolism of several drugs and toxins. DEAB has also been used as a tool to study the role of ALDH enzymes in stem cell differentiation and cancer progression.
In the field of chemistry, DEAB has been used as a reagent in the synthesis of several compounds, including amino alcohols, beta-amino alcohols, and amides. DEAB has also been used as a chiral auxiliary in the asymmetric synthesis of several compounds.
In the field of medicine, DEAB has been investigated for its potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurological disorders. DEAB has been shown to inhibit the growth of cancer cells and reduce the risk of heart failure in animal models.

properties

Product Name

2-{[4-(Diethylamino)benzyl]amino}ethanol

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

2-[[4-(diethylamino)phenyl]methylamino]ethanol

InChI

InChI=1S/C13H22N2O/c1-3-15(4-2)13-7-5-12(6-8-13)11-14-9-10-16/h5-8,14,16H,3-4,9-11H2,1-2H3

InChI Key

OXGMRGRBCGDCQJ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNCCO

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCO

Origin of Product

United States

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